molecular formula C25H28ClNO2 B12050041 Octyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate CAS No. 355421-13-5

Octyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate

Cat. No.: B12050041
CAS No.: 355421-13-5
M. Wt: 409.9 g/mol
InChI Key: YQKFGCADEKUQKM-UHFFFAOYSA-N
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Description

Octyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is a quinoline derivative featuring a chlorine atom at position 6, a 4-methylphenyl group at position 2, and an octyl ester moiety at position 4. Its molecular formula is C₂₅H₂₈ClNO₂, with an average molecular weight of 413.95 g/mol. The compound’s structure combines aromatic, halogenated, and lipophilic elements, making it relevant for applications in medicinal chemistry and materials science.

Properties

CAS No.

355421-13-5

Molecular Formula

C25H28ClNO2

Molecular Weight

409.9 g/mol

IUPAC Name

octyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H28ClNO2/c1-3-4-5-6-7-8-15-29-25(28)22-17-24(19-11-9-18(2)10-12-19)27-23-14-13-20(26)16-21(22)23/h9-14,16-17H,3-8,15H2,1-2H3

InChI Key

YQKFGCADEKUQKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate typically involves the esterification of 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid with octanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process would involve large-scale esterification reactions with appropriate scaling of reagents and optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Octyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution: Bromine vs. Chlorine

Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate (C₂₅H₂₈BrNO₂, MW: 454.41 g/mol) differs only by the substitution of bromine for chlorine at position 6. Key comparisons include:

  • Atomic Properties: Bromine’s larger atomic radius (1.85 Å vs. 0.99 Å for chlorine) and lower electronegativity (2.96 vs.
  • Biological Impact : Brominated analogs often exhibit enhanced bioactivity due to increased van der Waals interactions with hydrophobic binding pockets. However, chlorine’s smaller size may improve metabolic stability .

Ester Group Variations

a) Octyl Ester vs. 2-(4-Chlorophenyl)-2-Oxoethyl Ester
  • [2-(4-Chlorophenyl)-2-oxoethyl] 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate (C₂₅H₁₇Cl₂NO₄, MW: 466.3 g/mol) replaces the octyl chain with a smaller, aromatic ester. Lipophilicity: The octyl ester (logP ~6.5) significantly increases lipid solubility compared to the 2-(4-chlorophenyl)-2-oxoethyl group (logP ~4.2), favoring passive diffusion across biological membranes. Synthetic Flexibility: The aromatic ester may participate in π-π stacking, stabilizing crystal structures, as seen in chromenone analogs () .
b) Hydroxy vs. Octyl Ester
  • 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate (C₂₅H₁₉NO₅, MW: 413.43 g/mol) introduces a hydroxyl group on the quinoline ring. Hydrogen Bonding: The hydroxyl group enables hydrogen-bond donor interactions, absent in the target compound, which could enhance binding to polar targets (e.g., enzymes) but reduce blood-brain barrier penetration .

Substituent Effects on the Quinoline Ring

a) 4-Methylphenyl vs. 4-Methoxyphenyl
  • The 4-methoxyphenyl group (e.g., in [2-(4-chlorophenyl)-2-oxoethyl] 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate) introduces electron-donating resonance effects, increasing electron density on the quinoline ring. This may enhance interactions with electron-deficient biological targets, such as kinase ATP-binding pockets.
b) Amino vs. Carboxylate Functionalization
  • 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k, ) lacks the carboxylate ester but includes an amino group at position 4. Polarity: The amino group increases water solubility (cLogP ~3.8 vs. ~6.5 for the target compound) but reduces membrane permeability. Biological Activity: Amino-substituted quinolines often exhibit altered activity profiles; for example, antimalarial drugs like chloroquine rely on amino groups for DNA intercalation .

Antibacterial Activity

Quinoline derivatives with lipophilic esters (e.g., octyl) show enhanced antibacterial activity due to improved penetration of bacterial membranes. For example, ethoxy-2-oxoethyl esters in demonstrated activity against Staphylococcus aureus and Escherichia coli, suggesting that the octyl ester in the target compound could similarly enhance efficacy .

Thermal and Solubility Properties

  • Melting Point : The octyl chain lowers the melting point (estimated 80–100°C) compared to analogs with rigid aromatic esters (e.g., 223–225°C for 4k in ).
  • Solubility: The target compound is sparingly soluble in water but highly soluble in non-polar solvents like hexane, unlike hydroxy- or amino-substituted analogs .

Data Table: Key Comparisons

Compound Name Substituents (Position) Molecular Weight (g/mol) Halogen Ester Group Notable Properties
Octyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate Cl (6), 4-methylphenyl (2), octyl (4) 413.95 Cl Octyl High lipophilicity (logP ~6.5)
Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate Br (6), 4-methylphenyl (2), octyl (4) 454.41 Br Octyl Enhanced halogen bonding, higher MW
[2-(4-Chlorophenyl)-2-oxoethyl] 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate Cl (6), 4-methoxyphenyl (2), 2-(4-Cl-phenyl)-oxoethyl (4) 466.30 Cl Aromatic oxoethyl π-π stacking, moderate logP (~4.2)
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline NH₂ (4), 4-Cl-phenyl (2), 4-OMe-phenyl (3) 375.87 Cl None Polar, hydrogen-bond donor capability

Biological Activity

Octyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is a synthetic organic compound belonging to the quinoline family, characterized by its unique structural features that contribute to its biological activity. The compound has garnered interest in medicinal chemistry due to its potential applications in cancer therapy and antimicrobial treatments.

Chemical Structure and Properties

The molecular formula of this compound is C26H30ClNO2C_{26}H_{30}ClNO_2, with a molecular weight of approximately 440.98 g/mol. The structure includes:

  • A quinoline core , which is a bicyclic structure containing both a benzene and a pyridine ring.
  • A chloro substituent at the 6-position, which can enhance biological interactions.
  • An octyl ester at the 4-position, contributing to its lipophilicity and potential bioavailability.

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily due to its ability to interact with various biological targets.

Anticancer Activity

Studies have shown that quinoline derivatives can induce apoptosis in cancer cells through multiple mechanisms, including:

  • Intercalation with DNA : The compound's structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been reported to generate ROS, leading to oxidative stress and apoptosis in cancer cells .
  • Cell Cycle Arrest : Research indicates that certain quinoline derivatives can halt cell cycle progression, particularly in cancerous cells .

Table 1: Summary of Anticancer Mechanisms

MechanismDescription
DNA IntercalationDisruption of DNA replication/transcription
ROS GenerationInduction of oxidative stress leading to apoptosis
Cell Cycle ArrestInhibition of cell division in cancer cells

Antimicrobial Activity

The compound may also possess antimicrobial properties, which are common among quinoline derivatives. These activities could be attributed to:

  • Inhibition of Enzymatic Pathways : Quinoline derivatives often target bacterial enzymes, disrupting metabolic processes essential for bacterial survival .
  • Membrane Disruption : The lipophilic nature of the octyl group may facilitate the disruption of microbial membranes, leading to cell lysis.

Case Studies and Research Findings

  • Anticancer Efficacy : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including prostate and breast cancer cells. The compound's effectiveness was evaluated using MTT assays, revealing an IC50 value comparable to standard chemotherapeutic agents .
  • Antimicrobial Testing : Preliminary tests against common pathogens indicated that the compound showed promising results in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods, showing effectiveness against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Related Compounds

To understand the unique characteristics of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Quinoline Derivatives

Compound NameMolecular FormulaKey Features
Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylateC26H31BrN O2Bromine substitution enhances reactivity
Octyl 6-fluoro-2-(4-methylphenyl)quinoline-4-carboxylateC26H31F N O2Fluorine may alter pharmacokinetics
This compoundC26H30ClN O2Chlorine substitution affects binding

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